molecular formula C18H18N2O2S B2502938 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide CAS No. 328539-86-2

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide

Cat. No. B2502938
CAS RN: 328539-86-2
M. Wt: 326.41
InChI Key: ICSDFDGDWNJNLJ-UHFFFAOYSA-N
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Description

The compound "N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide" is a derivative of tetrahydrobenzo[b]thiophene, which is a heterocyclic compound. This class of compounds has been extensively studied due to their potential biological activities, particularly in the field of anticancer research. The compound is structurally related to various heterocyclic derivatives that have been synthesized and evaluated for their antitumor properties .

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with different reagents to yield a variety of heterocyclic compounds. For instance, the reaction with ethyl cyanoacetate can produce 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which serves as a key precursor for further chemical transformations . Another synthesis route involves the acylation reaction of trifluoroacetic anhydride with a related amino-cyanated tetrahydrobenzo[b]thiophene, which can be facilitated by microwave-assisted Gewald reaction with K2CO3 as a catalyst . These methods emphasize regioselective attacks and cyclization, leading to a diverse array of products .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectral tools, including IR, NMR, MS, and elemental analysis. X-ray single-crystal diffraction methods have revealed that in one such compound, the cyclohexene ring adopts a half-chair conformation, and the thiophene ring is essentially planar . These structural insights are crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

The chemical reactivity of tetrahydrobenzo[b]thiophene derivatives is characterized by a variety of reaction pathways, including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are influenced by the presence of functional groups such as cyano and acetamido moieties, which can interact with different chemical reagents to form new heterocyclic rings .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide" are not detailed in the provided papers, related compounds have been shown to possess properties that make them suitable for biological studies. The synthesized compounds often exhibit high inhibitory effects against various human cancer cell lines, and their physical properties such as solubility and stability are conducive to in vitro screening tests . The simplicity of the synthetic procedures and the convenience of yield production are also notable, as they facilitate the exploration of these compounds for further biological investigations .

Scientific Research Applications

Antitumor Evaluation

The compound 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, closely related to N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide, was used to synthesize various heterocyclic derivatives with potential antitumor properties. These derivatives showed high inhibitory effects when screened for antiproliferative activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (H. Shams et al., 2010).

Antimicrobial Screening

Another study involved the synthesis of a series of compounds structurally similar to N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide, which were screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for their antifungal activities. The compounds showed potential as therapeutic interventions for microbial diseases, particularly bacterial and fungal infections (N. Desai et al., 2013).

Molecular Structure Analysis

The molecular structure and conformation of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which share a core structural motif with N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide, were analyzed. This study provides insights into the molecular conformations and modes of supramolecular aggregation of these compounds, which could be relevant for understanding the structure-activity relationships of related compounds (B. K. Sagar et al., 2018).

Antimicrobial Dyes

Research on the synthesis of novel polyfunctionalized acyclic and heterocyclic dye precursors based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide demonstrated significant antimicrobial activity. These compounds could serve as precursors for dyes with potential applications in dyeing and textile finishing, providing antimicrobial properties to the treated fabrics (H. Shams et al., 2011).

Future Directions

The high binding energy for a compound with a similar structure suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that there is potential for future research and development in this area.

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-7-8-16-13(9-11)14(10-19)18(23-16)20-17(21)12-5-3-4-6-15(12)22-2/h3-6,11H,7-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSDFDGDWNJNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide

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